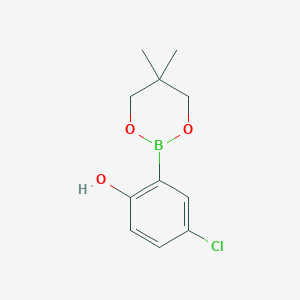
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol (4-CPDP) is a highly versatile compound with a wide range of potential applications in scientific research. It is a member of the class of compounds known as boronic acids, which are known for their strong binding affinity to certain molecules, such as sugars and amines. This property makes 4-CPDP an attractive compound for use in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has a wide range of potential scientific research applications. It has been used in the synthesis of various compounds, such as heterocyclic compounds, amines, and polymers. It has also been used as a catalyst in organic reactions, a ligand in coordination chemistry, and a reagent in bioconjugation reactions. Additionally, 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has been used in the synthesis of boronic acid-containing peptides and proteins, which are used for applications such as drug delivery and drug target identification.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is based on its strong binding affinity to certain molecules, such as sugars and amines. 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol forms a covalent bond with the target molecule, which is stabilized by hydrogen bonding and electrostatic interactions. This covalent bond is very stable and can only be broken by hydrolysis or other chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol are still being studied. However, it has been shown to have anti-bacterial and anti-fungal activity. It has also been shown to have anti-inflammatory and anti-tumorigenic effects, as well as antioxidant and anti-aging properties. Additionally, 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has been shown to have neuroprotective and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has several advantages for use in laboratory experiments. It is highly versatile and can be used in a variety of applications. It is also relatively easy to synthesize and can be obtained in high yields and purity. Additionally, 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is relatively stable and can be stored for long periods of time.
However, there are some limitations to the use of 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent, such as dichloromethane. Additionally, it is sensitive to light and must be stored in the dark.
Zukünftige Richtungen
The potential future directions for 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol are numerous. It could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used in the development of new drugs or drug delivery systems. Additionally, 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol could be used in the development of new materials and sensors. Finally, 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol could be used in the development of new methods for the detection and quantification of molecules in biological samples.
Synthesemethoden
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is synthesized by a two-step process, beginning with the reaction of 4-chlorophenol with boron trifluoride etherate in dichloromethane. The product is then reacted with 5,5-dimethyl-1,3,2-dioxaborinan-2-yl chloride in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction yields 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol in high yields and purity.
Eigenschaften
IUPAC Name |
4-chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClO3/c1-11(2)6-15-12(16-7-11)9-5-8(13)3-4-10(9)14/h3-5,14H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFOUNLCXYZAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

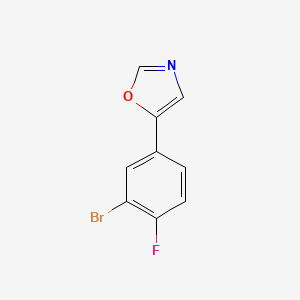

![1-[(5-Methylfuran-2-yl)methyl]guanidine, 90%](/img/structure/B6321790.png)
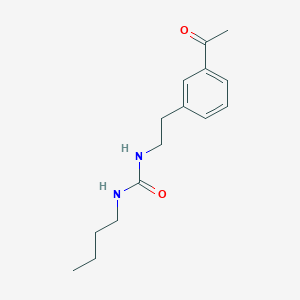

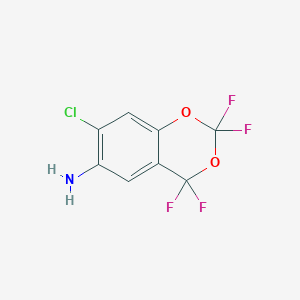
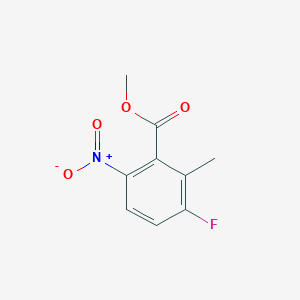
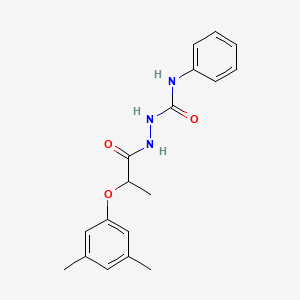
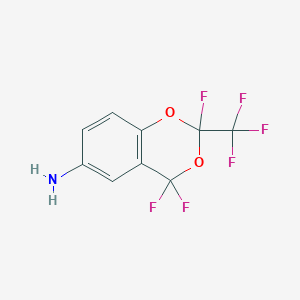

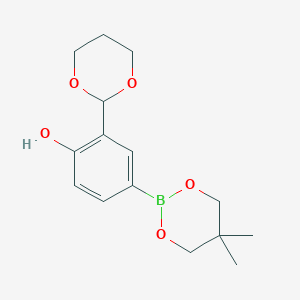

![tert-Butyl 2-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6321890.png)
![tert-Butyl 2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6321891.png)